

## Western blot protocol for p-CSF1R with Vimseltinib

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Compound of Interest

Compound Name: VER-00158411

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# Application Note: Western Blot Protocol for Monitoring p-CSF1R

## **Inhibition by Vimseltinib**

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

The Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase, plays a pivotal role in the survival, proliferation, and differentiation of macrophages and other myeloid lineage cells.[1][2] Dysregulation of the CSF1R signaling pathway is implicated in various diseases, including cancer, inflammatory disorders, and tenosynovial giant cell tumors (TGCT).[1][2] Vimseltinib (DCC-3014) is a potent and highly selective oral inhibitor of CSF1R.[3][4][5] It functions as a "switch control" inhibitor, stabilizing the kinase in its inactive conformation and thereby blocking autophosphorylation and downstream signaling.[1][3][5] This application note provides a detailed protocol for utilizing Western blotting to assess the inhibitory effect of Vimseltinib on CSF1R phosphorylation in a cellular context.

#### Mechanism of Action

Vimseltinib is designed to specifically target CSF1R, exhibiting greater than 500-fold selectivity over the closely related kinase KIT and over 1,000-fold selectivity against a panel of 300 other human kinases.[6] This high selectivity minimizes off-target effects, offering a potentially safer



therapeutic alternative to less selective CSF1R inhibitors.[1] The IC50 value for Vimseltinib against CSF1R is approximately 3.7 nM.[4] In cellular assays, Vimseltinib has been shown to inhibit CSF1-induced CSF1R autophosphorylation in THP-1 cells with an IC50 of 27 nM.[4]

## **Experimental Protocols**Cell Culture and Treatment with Vimseltinib

This protocol is optimized for a human monocytic cell line, such as THP-1, which endogenously expresses CSF1R.

#### Materials:

- THP-1 cells
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Recombinant human CSF1
- Vimseltinib (dissolved in DMSO)
- Phosphate Buffered Saline (PBS)
- 6-well tissue culture plates

#### Procedure:

- Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
- Seed 2 x 10<sup>6</sup> cells per well in 6-well plates.
- Serum-starve the cells for 4-6 hours in a serum-free medium prior to treatment.



- Prepare a stock solution of Vimseltinib in DMSO. Further dilute in a serum-free medium to the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1  $\mu$ M). Include a DMSO-only vehicle control.
- Pre-treat the cells with the diluted Vimseltinib or vehicle control for 2 hours.
- Stimulate the cells with 100 ng/mL of recombinant human CSF1 for 15 minutes to induce CSF1R phosphorylation.
- Immediately place the plates on ice and proceed to cell lysis.

## **Lysate Preparation**

#### Materials:

- Ice-cold PBS
- RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride)
- Cell scraper
- Microcentrifuge tubes

#### Procedure:

- Aspirate the media from the wells and wash the cells twice with ice-cold PBS.
- Add 100-200 μL of ice-cold RIPA buffer (with inhibitors) to each well.
- Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
- Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
- Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
- Carefully transfer the supernatant (protein lysate) to new, pre-chilled tubes.
- Determine the protein concentration of each lysate using a BCA protein assay.



## Western Blotting for p-CSF1R and Total CSF1R

#### Materials:

- Protein lysates
- Laemmli sample buffer (4x)
- SDS-PAGE gels (e.g., 4-12% gradient gels)
- Electrophoresis and transfer apparatus
- PVDF membrane
- Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[7][8]
- Primary antibodies:
  - Rabbit anti-phospho-CSF1R (e.g., Tyr723) monoclonal antibody.[9][10]
  - Rabbit anti-total CSF1R antibody.[11][12]
- Secondary antibody: HRP-conjugated goat anti-rabbit IgG
- Chemiluminescent substrate (ECL)
- Imaging system

#### Procedure:

- Normalize the protein lysates to equal concentrations with RIPA buffer. Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.
- Load 20-30 μg of protein per lane onto an SDS-PAGE gel. Include a molecular weight marker.
- Run the gel at 100-120V until the dye front reaches the bottom.



- Transfer the proteins to a PVDF membrane at 100V for 90 minutes or using a semi-dry transfer system.
- Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
- Incubate the membrane with the primary antibody against p-CSF1R (diluted in 5% BSA/TBST according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
- Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
- Capture the chemiluminescent signal using an imaging system.
- Stripping and Re-probing for Total CSF1R: To normalize the p-CSF1R signal to the total amount of CSF1R protein, the membrane can be stripped and re-probed.
  - Wash the membrane in a mild stripping buffer.
  - Block the membrane again in 5% BSA/TBST for 1 hour.
  - Incubate with the primary antibody against total CSF1R overnight at 4°C.
  - Repeat steps 7-11 to detect the total CSF1R signal.

## **Data Presentation**

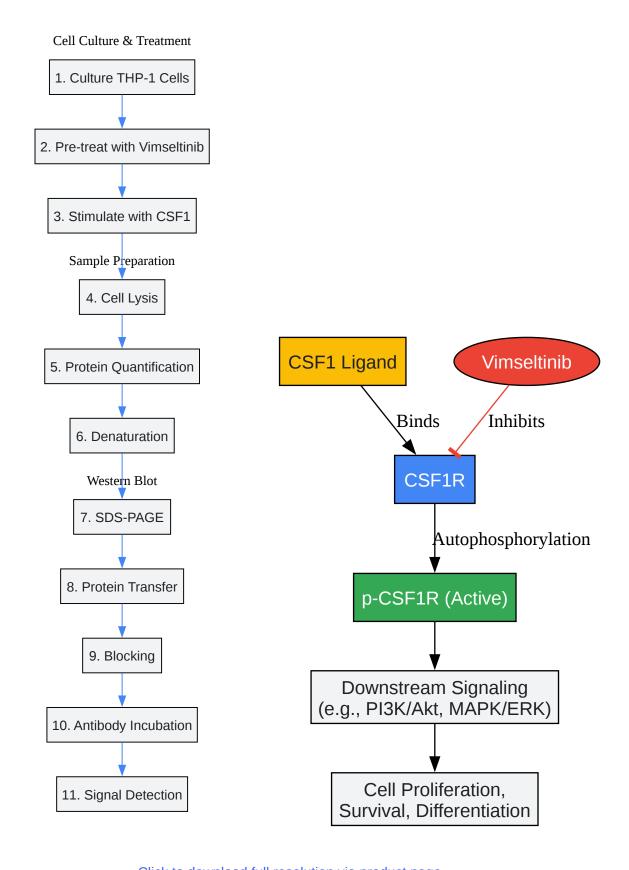
Quantitative analysis of the Western blot bands can be performed using densitometry software. The intensity of the p-CSF1R band should be normalized to the intensity of the total CSF1R band for each sample.



Treatment Group	Vimseltinib Conc.	p-CSF1R Signal (Arbitrary Units)	Total CSF1R Signal (Arbitrary Units)	Normalized p- CSF1R/Tota I CSF1R Ratio	% Inhibition of p-CSF1R
Untreated Control	0 nM	10.5	98.2	0.107	0%
Vehicle Control (DMSO)	0 μΜ	950.8	101.5	9.367	-
Vimseltinib	10 nM	480.2	99.8	4.812	48.6%
Vimseltinib	50 nM	215.6	100.3	2.149	77.1%
Vimseltinib	100 nM	98.1	97.5	1.006	89.3%
Vimseltinib	500 nM	25.3	99.1	0.255	97.3%
Vimseltinib	1 μΜ	12.7	98.6	0.129	98.6%

## **Visualizations**





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